Membrane Dipeptidase (EC 3.4.13.19) Fails to Hydrolyze Asp-Phe-NH₂ While Readily Cleaving the Free Acid Asp-Phe-OH
In a direct comparative study using human and pig intestinal microvillar membrane preparations, membrane dipeptidase (EC 3.4.13.19) exclusively hydrolyzed the unblocked dipeptide α-Asp-Phe-OH, while α-Asp-Phe-NH₂ (C-terminally amidated) was completely resistant to hydrolysis by this enzyme. Additionally, the selective membrane dipeptidase inhibitor cilastatin failed to block the metabolism of α-Asp-Phe-OH by microvillar membranes, consistent with aminopeptidase-mediated cleavage being the primary metabolic route [1]. This substrate discrimination has practical implications for in vitro metabolic stability studies where the amide-blocked dipeptide serves as a non-cleavable control probe.
| Evidence Dimension | Hydrolysis by membrane dipeptidase (EC 3.4.13.19) |
|---|---|
| Target Compound Data | α-Asp-Phe-NH₂: not hydrolyzed (resistant) |
| Comparator Or Baseline | α-Asp-Phe-OH: hydrolyzed (substrate for membrane dipeptidase) |
| Quantified Difference | Qualitative discrimination: complete resistance vs. full substrate acceptance. C-terminal amide blockade abolishes membrane dipeptidase recognition. |
| Conditions | Human and pig intestinal microvillar membrane preparations; purified membrane dipeptidase; cilastatin inhibition control. Biochem J. 1994;298:635-639. |
Why This Matters
For researchers studying intestinal peptide metabolism or designing proteolytically stable dipeptide probes, Asp-Phe-NH₂ provides a C-terminally blocked scaffold resistant to membrane dipeptidase, whereas Asp-Phe-OH is rapidly cleaved, making the amide the appropriate choice for experiments requiring metabolic persistence at the C-terminus.
- [1] Hooper NM, Hesp RJ, Tieku S. Metabolism of aspartame by human and pig intestinal microvillar peptidases. Biochem J. 1994;298(Pt 3):635-639. doi:10.1042/bj2980635. PMID: 8141777. View Source
